N-Nitrosodiclofenac

Description

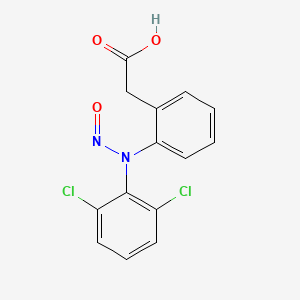

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2,6-dichloro-N-nitrosoanilino)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O3/c15-10-5-3-6-11(16)14(10)18(17-21)12-7-2-1-4-9(12)8-13(19)20/h1-7H,8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJVSFHDJGEONX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)N(C2=C(C=CC=C2Cl)Cl)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315521 | |

| Record name | N-Nitrosodiclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66505-80-4 | |

| Record name | N-Nitrosodiclofenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66505-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosodiclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation and Generation Mechanisms of N Nitrosodiclofenac

Chemical Nitrosation Pathways of Diclofenac (B195802)

In abiotic systems, the formation of N-Nitrosodiclofenac is a chemical process driven by the interaction of diclofenac with specific nitrosating agents, often influenced by the surrounding environmental conditions.

This compound is formed when diclofenac reacts with nitrosating agents. syr.edu The primary nitrosating agent in many scenarios is nitrous acid (HNO₂), which is typically formed from nitrite (B80452) salts (like sodium nitrite) in the presence of an acid. nih.gov Other reactive nitrogen species can also act as nitrosating agents. These include dinitrogen trioxide (N₂O₃) and peroxynitrite (ONOO⁻), which can be formed under specific conditions, such as during nitrification and denitrification processes. csic.es These reactive species are potent electrophiles that can attack the secondary amine nitrogen of the diclofenac molecule, leading to the formation of the N-nitroso bond.

The rate of nitrosation of secondary amines like diclofenac is highly dependent on the pH of the environment. Acidic conditions are known to significantly enhance the formation of this compound. syr.edu This is because an acidic environment facilitates the formation of the active nitrosating agent, nitrous acid (HNO₂), from nitrite (NO₂⁻). The optimal pH for the nitrosation of most secondary amines is typically in the acidic range. nih.gov While strong acidity is required to generate the nitrosating agent, very low pH can protonate the amine group of diclofenac, making it less nucleophilic and thereby reducing the reaction rate. Therefore, the nitrosation process is often most efficient in a specific acidic pH range where there is a sufficient concentration of both the active nitrosating agent and the unprotonated amine. nih.gov

Nitrous acid (HNO₂) is a key player in the chemical formation of this compound. It is in equilibrium with other reactive nitrogen species, such as dinitrogen trioxide (N₂O₃), which is a powerful nitrosating agent formed from the self-association of nitrous acid. polimi.it

The general mechanism for the nitrosation of a secondary amine like diclofenac by nitrous acid can be summarized as follows:

Protonation of nitrous acid to form the nitrosonium ion (NO⁺) or its carrier.

Nucleophilic attack of the secondary amine nitrogen of diclofenac on the electrophilic nitrosating species.

Deprotonation to form the stable N-nitrosamine.

Nitric oxide (NO•) itself is not a primary nitrosating agent for amines in the absence of oxygen. However, it can react with oxygen to form nitrogen dioxide (NO₂), which can then lead to the formation of N₂O₃, a potent nitrosating agent. csic.es These reactive nitrogen species are often generated during microbial processes, blurring the lines between purely abiotic and biotic formation pathways in environmental systems. csic.es

Biotic and Environmental Formation Pathways

In addition to purely chemical reactions, the formation of this compound can be mediated by biological processes, particularly in environments rich in microbial activity, such as wastewater treatment plants and soil.

Microorganisms can play a significant role in the formation of this compound by producing the necessary precursors and catalyzing the nitrosation reaction. Certain bacteria possess enzymes, such as nitrate (B79036) reductase, that can convert nitrate (NO₃⁻) to nitrite (NO₂⁻), the precursor for nitrosating agents. nih.gov The subsequent acidification, either through microbial metabolism or ambient conditions, can then lead to the formation of nitrous acid and trigger the nitrosation of diclofenac. Studies have shown that bacteria isolated from human saliva and the gastrointestinal tract can catalyze the N-nitrosation of diclofenac. nih.gov

Wastewater treatment plants (WWTPs) are significant sites for the formation of this compound. nih.gov This is due to the convergence of high concentrations of diclofenac from human excretion, abundant microbial populations, and the presence of nitrogenous compounds. The nitrification and denitrification processes, which are integral to biological wastewater treatment, are key contributors.

During nitrification, ammonia-oxidizing bacteria (AOB) and archaea (AOA) convert ammonia (B1221849) to nitrite and then to nitrate. nih.govacs.org In this process, reactive nitrogen species, including nitric oxide (NO•) and nitrous acid (HNO₂), are generated as intermediates or byproducts. csic.es These microbially produced nitrosating agents can then react with diclofenac present in the wastewater to form this compound. nih.gov Studies have demonstrated the transformation of diclofenac into this compound in nitrifying activated sludge. nih.gov

Similarly, under anoxic conditions, denitrification processes can also contribute to the formation of this compound. Denitrifying bacteria reduce nitrate and nitrite, with nitrous oxide (N₂O) and nitric oxide (NO•) as intermediates. These intermediates can lead to the formation of nitrosating agents. nih.gov The presence of this compound in wastewater effluents at concentrations ranging from 4 to 105 ng/L has been reported, highlighting the role of WWTPs as a source of this compound in the environment. csic.es

Below is a table summarizing the findings on diclofenac transformation and this compound formation in biotic systems.

| Environment | Key Process | Microorganisms Involved (Examples) | Diclofenac Transformation/Removal | This compound Formation | Reference |

| Enriched Nitrifying Sludge | Nitrification | Ammonia-Oxidizing Bacteria (AOB) | High capability, half-life of 2.48 hours | Confirmed formation | nih.gov |

| Wastewater Treatment Plants | Nitrification/Denitrification | Nitrifying bacteria and archaea | Variable removal efficiencies | Detected in effluents (4-105 ng/L) | csic.esnih.gov |

| Soil (Anoxic Conditions) | Denitrification, Co-denitrification | Fungal and bacterial communities | Transformation to N-nitroso derivatives | Confirmed formation | nih.gov |

| Human Saliva/GI Tract | Nitrate Reduction | Salivary bacteria, Helicobacter pylori | - | Catalyzed N-nitrosation | nih.gov |

Microbial Mediated Nitrosation in Biological Systems

Denitrification and Codenitrification Processes

The formation of this compound (NO-DCF) from its parent compound, Diclofenac (DCF), is significantly influenced by microbial nitrogen transformation processes, particularly under anoxic or oxygen-deficient conditions. nih.govresearchgate.net Denitrification and codenitrification have been identified as key pathways leading to the nitrosation of the secondary amine group in the DCF molecule. researchgate.netpolimi.it

Denitrification is a microbially facilitated process where nitrate (NO₃⁻) is sequentially reduced to nitrite (NO₂⁻), nitric oxide (NO•), nitrous oxide (N₂O), and finally dinitrogen gas (N₂). nih.gov During this process, reactive nitrogen species are generated, which can interact with other compounds. csic.es Specifically, nitric oxide can react with molecular oxygen or other radicals to form dinitrogen trioxide (N₂O₃), a potent nitrosating agent that can react with secondary amines like DCF to form N-nitrosamines. csic.es

Codenitrification is another microbial process that contributes to NO-DCF formation. researchgate.net This pathway involves the reaction of a nitrogen atom from a denitrification intermediate (like nitrite or nitric oxide) with a nitrogen atom from another source, such as the amine group of an organic molecule. nih.govtulane.edu One proposed mechanism involves the removal of nitrate, leading to the formation of nitrous oxide and subsequently nitrogen trioxide, which then drives the N-nitrosation of the DCF amine. researchgate.net Studies using ¹⁵N isotope tracers have shown that in codenitrification, a hybrid N₂ or N₂O molecule is formed from two different nitrogen sources, demonstrating the mechanism of N-N bond formation via microbially mediated N-nitrosation. tulane.edu Laboratory experiments have demonstrated a strong correlation between denitrification processes and the transformation of DCF into its N-nitroso derivative under strictly anoxic conditions. nih.govresearchgate.net

Role of Ammonia Oxidizing Bacteria, Archaea, and Nitrite Oxidizing Bacteria

Nitrifying microorganisms play a crucial, albeit indirect, role in the formation of this compound by producing the necessary precursors. Nitrification, the microbial oxidation of ammonia to nitrate, is a two-step process carried out by distinct groups of microorganisms.

Ammonia-Oxidizing Bacteria (AOB) and Archaea (AOA): These microorganisms are responsible for the first and rate-limiting step of nitrification: the oxidation of ammonia (NH₃) to nitrite (NO₂⁻). nih.gov During this process, they can also produce reactive nitrogen species, including nitric oxide (NO•). csic.es Furthermore, AOB are known to produce N₂O through "nitrifier denitrification," a process involving the reduction of nitrite to nitric oxide and nitrous oxide. nih.govresearchgate.net The nitric oxide produced can then lead to the formation of potent nitrosating agents like N₂O₃, which directly react with DCF. csic.es Research using isotopically labeled ammonia (¹⁵NH₄) has provided strong evidence that the nitroso-group (NO) incorporated into the DCF molecule originates from the ammonia oxidized by these nitrifiers. csic.es

Therefore, the activities of AOB, AOA, and NOB are critical in generating the pool of nitrite and nitric oxide that can serve as precursors for the nitrosating agents responsible for converting Diclofenac to this compound.

Fungal Activities in this compound Formation

Beyond bacteria and archaea, fungal communities have been implicated in the formation of this compound. nih.govresearchgate.net Fungi are known to be capable of both denitrification and codenitrification and can constitute a dominant portion of the microbial biomass in certain environments, such as grassland soils. fao.orgresearchgate.net

Research has specifically identified a microbial-mediated nitrosation pathway for DCF in soil under anoxic conditions that likely involves fungal activities. nih.govresearchgate.net Studies have shown that in some soil environments, fungi are responsible for the majority of N₂O production from nitrate reduction. fao.org Isotope labeling experiments have further revealed that the formation of N₂ gas in these fungal-dominated systems occurs primarily through codenitrification rather than conventional denitrification. fao.orgresearchgate.net This indicates that fungi actively perform the N-nitrosation reactions central to the codenitrification process, which can lead to the nitrosation of susceptible molecules like Diclofenac.

While some fungi, such as the white-rot fungus Trametes versicolor, are known to degrade DCF through hydroxylation via cytochrome P450 enzymes, their role is not limited to degradation. bibliotekanauki.pl The evidence points towards a direct involvement in the formation of NO-DCF through their active participation in nitrogen cycle pathways that generate reactive nitrosating agents. nih.govresearchgate.net

Formation in Soil Aquifer Systems Under Anoxic Conditions

The formation of this compound has been confirmed in natural environmental systems, particularly in soil aquifer systems under anoxic conditions. nih.govresearchgate.net A pioneering study conducted in the Katari watershed in Bolivia reported for the first time a microbially mediated nitrosation pathway of DCF in soil under these conditions. nih.gov

Field measurements from this study revealed the presence of this compound in groundwater samples at concentrations ranging from 6 to 68 nanograms per liter (ng/L). nih.govresearchgate.net These findings are significant as they demonstrate that the formation of this derivative is not limited to wastewater treatment plants but also occurs in subsurface environments.

To validate the field observations, laboratory batch experiments were conducted using soil slurries under strictly anoxic conditions. The results from these experiments showed that the transformation of Diclofenac into this compound was well-correlated with active denitrification processes. nih.govresearchgate.net This confirms that the anoxic, denitrifying conditions prevalent in many soil aquifer systems create a favorable environment for the nitrosation of Diclofenac.

| Compound | Concentration Range (ng/L) | Environmental System | Prevailing Condition |

|---|---|---|---|

| This compound (NO-DCF) | 6 - 68 | Groundwater (Katari Watershed, Bolivia) | Anoxic |

Factors Influencing this compound Formation

Impact of Heat, Moisture, and pH

The formation of this compound is not only dependent on microbial activities but is also influenced by several physical and chemical factors. Heat, moisture, and pH can significantly impact the rate and extent of nitrosation. chemicea.com

Heat and Moisture: These conditions can accelerate chemical reactions, including the formation of nitrosamines. The presence of heat and moisture can facilitate the interaction between Diclofenac and nitrosating agents. chemicea.com

pH: The acidity or alkalinity of the environment plays a critical role. The formation of the key nitrosating agent, nitrous acid (HONO), from nitrite is highly pH-dependent and is favored under acidic conditions. researchgate.netpolimi.it The conversion of nitrite to nitrous acid, which can further evolve into other potent nitrosating species like N₂O₃, is a crucial step in the nitrosation of secondary amines. researchgate.net Therefore, an acidic environment can significantly promote the formation of this compound. Maintaining optimal pH levels is also essential for the microbial nitrification processes that produce the nitrite precursors in the first place. csic.es

Role of Nitrite Contamination and Precursors

The availability of precursors, particularly nitrite, is a primary determinant in the formation of this compound. The fundamental chemical reaction for the formation of N-nitrosamines involves the interaction of a secondary amine with a nitrosating agent derived from nitrite. chemicea.com

Diclofenac itself is a secondary amine and acts as one of the main precursors. The other critical precursor is a nitrosating agent, which is almost always derived from nitrite (NO₂⁻). chemicea.comusp.org High levels of nitrite contamination in any matrix containing Diclofenac create a significant risk for the formation of NO-DCF. usp.org

A case study involving a topical gel containing Diclofenac clearly illustrates this relationship. Samples of the gel that contained no detectable nitrite also showed no detectable levels of this compound. However, one sample with a significant nitrite contamination of 5 parts per million (ppm) was found to contain 500 parts per billion (ppb) of this compound. usp.org This provides direct evidence of the correlation between nitrite contamination and the formation of this nitrosamine (B1359907) impurity. The ultimate precursor for this nitrite in many environmental systems is ammonia, which is transformed into nitrite through microbial nitrification. csic.es

| Sample Status | Nitrite (NO₂⁻) Concentration | This compound (NO-DCF) Concentration |

|---|---|---|

| Typical Samples (3 of 4) | Not Detected | Not Detected |

| Outlier Sample (1 of 4) | 5 ppm | 500 ppb |

Carbonyl-Catalyzed Nitrosation Events

The formation of N-nitrosamines, including this compound, can be significantly accelerated in the presence of carbonyl compounds. This catalytic effect introduces alternative reaction pathways that can enhance the rate of nitrosation, particularly under neutral and basic conditions where the traditional acid-catalyzed mechanism is less favorable. The primary mechanism involves the reaction of a secondary amine with a carbonyl compound to form key intermediates that are more susceptible to nitrosation.

The proposed mechanism for carbonyl-catalyzed N-nitrosamine formation begins with the reaction between a secondary amine, such as diclofenac, and a carbonyl compound. nih.gov This initial reaction leads to the formation of a carbinolamine intermediate. nih.gov The carbinolamine can then undergo dehydration to form a highly reactive iminium ion. nih.gov These intermediates, the carbinolamine and the iminium ion, are central to the catalytic process.

Under neutral to basic pH conditions, the iminium ion is considered the predominant intermediate leading to N-nitrosamine formation. acs.org Iminium ions are highly reactive towards nucleophiles like nitrite, readily reacting to form the N-nitrosamine and regenerating the parent carbonyl compound, which can then participate in further catalytic cycles. nih.gov Conversely, under acidic conditions, the carbinolamine intermediate becomes the major contributor to the enhanced nitrosation. acs.org

Detailed research on various secondary amines has demonstrated the significant catalytic effect of certain carbonyl compounds, particularly formaldehyde (B43269).

Table 1: Enhancement of N-Nitrosamine Formation in the Presence of Formaldehyde at pH 7

| Secondary Amine | N-Nitrosamine Formation Rate (without HCHO) (μM/min) | N-Nitrosamine Formation Rate (with HCHO) (μM/min) | Enhancement Factor |

| N-nitrosodimethylamine (NDMA) | 3.09 x 10⁻³ | 0.47 | 152 |

| N-nitroso-N-methylethylamine (NMEA) | 6.41 x 10⁻⁴ | 0.033 | 51 |

| N-nitrosodiethylamine (NDEA) | 1.62 x 10⁻⁴ | 8.10 x 10⁻⁴ | 5 |

| N-nitrosopyrrolidine (NPYR) | 3.69 x 10⁻⁴ | 0.056 | 152 |

| N-nitrosomorpholine (NMOR) | 0.17 | 0.35 | 2 |

This table was generated using data from a study on the role of carbonyl compounds in N-nitrosamine formation. nih.gov

The data clearly indicates that the presence of formaldehyde can increase the rate of N-nitrosamine formation by a factor of 5 to 152, depending on the structure of the secondary amine. nih.gov While acetaldehyde (B116499) has shown a slight enhancement effect, other carbonyl compounds like acetone (B3395972) and benzaldehyde (B42025) did not promote the nitrosation reaction under the studied conditions. acs.org

Although specific kinetic studies on the carbonyl-catalyzed nitrosation of diclofenac to form this compound are not extensively documented in the reviewed literature, the established reactivity of secondary amines with carbonyl compounds provides a strong basis for this formation pathway. The secondary amine moiety in the diclofenac molecule is susceptible to reacting with carbonyl compounds, such as formaldehyde, which may be present as an impurity in raw materials or excipients during pharmaceutical manufacturing. This reaction would lead to the formation of the corresponding carbinolamine and iminium ion intermediates, thereby facilitating the nitrosation process and leading to the generation of this compound. Further research is warranted to specifically quantify the kinetics and determine the precise enhancement factors for the carbonyl-catalyzed nitrosation of diclofenac.

Degradation and Environmental Transformation Dynamics of N Nitrosodiclofenac

Biotransformation Processes in Engineered Systems

Removal Characteristics in Wastewater Treatment PlantsN-Nitrosodiclofenac and other N-nitrosamines are frequently detected in wastewater treatment plants (WWTPs)nih.govacs.org. Their removal efficiencies are contingent upon the specific treatment technologies employed. In WWTPs that incorporate activated sludge systems followed by UV disinfection, aqueous removal efficiencies for N-nitrosamines have been reported in the range of 57% to 67%nih.govacs.org. Conversely, WWTPs utilizing activated sludge systems followed by chlorination demonstrate lower removal efficiencies, typically between 23% and 51% for specific N-nitrosaminesnih.govacs.org. Conventional activated sludge processes, commonly used for Diclofenac (B195802) removal, generally show limited efficacy, with removal rates for DCF often below 40%researchgate.netresearchgate.net. For N-nitrosamines in general, removal in activated sludge can exceed 40% for some compounds and surpass 60% for others, particularly when concentrations are above 8-15 ng/L, possibly due to competition in cometabolic degradationnih.gov. Effluent from some WWTPs may still contain N-nitrosamines at concentrations that pose potential health riskssyr.edu.

Data Table 1: N-Nitrosamine Removal Efficiencies in Wastewater Treatment Plants

| Treatment Configuration | N-Nitrosamine Removal Efficiency (%) | Reference |

|---|---|---|

| Activated Sludge + UV Disinfection | 57 - 67 | nih.govacs.org |

| Activated Sludge + Chlorination | 23 - 51 | nih.govacs.org |

| Conventional Activated Sludge (DCF removal) | < 40 | researchgate.netresearchgate.net |

Reversible Biodegradation Pathways in Groundwater SystemsThe environmental fate of Diclofenac in groundwater has been a subject of study, including the exploration of reversible biodegradation pathwayspolimi.itnih.gov. While this compound is primarily discussed in terms of its formation and subsequent transformations, studies on the broader degradation of Diclofenac in groundwater under biotic and denitrifying conditions have examined reversible processespolimi.itnih.gov. These investigations aim to model the complex mechanisms governing Diclofenac's attenuation, acknowledging that some transformation products might be reconverted to the parent compound or other intermediatespolimi.itnih.gov. Field measurements have detected this compound (NO-DCF) and 5-nitro-Diclofenac (NO2-DCF) in groundwater samples, with reported concentrations ranging from 6 to 68 ng/Lresearchgate.net. The specific reversible biodegradation pathways of this compound in groundwater are less detailed than those of Diclofenac itself, but the overall framework for Diclofenac's reversible fate suggests potential complexities involving its derivatives in groundwater environmentspolimi.itnih.gov.

Data Table 2: Occurrence of this compound in Groundwater

| Compound | Concentration Range (ng/L) | Location | Reference |

|---|---|---|---|

| This compound (NO-DCF) | 6 - 68 | Groundwater samples (Katari watershed) | researchgate.net |

Compound List:

this compound (NO-DCF)

Diclofenac (DCF)

5-nitro-Diclofenac (NO2-DCF)

Diphenylaminyl radical

Nitrenium cation

Nitrite (B80452) ion

NO2 radical

Molecular Reactivity and Interaction Mechanisms of N Nitrosodiclofenac

Reactivity with Nitrogen Species and Oxidizers

Key reactive nitrogen species implicated in the formation of N-nitrosated compounds include nitric oxide (NO•), dinitrogen trioxide (N2O3), and peroxynitrite (ONOO−) researchgate.netcsic.es. N2O3, a potent nitrosating agent, can form from NO• under specific conditions researchgate.net. While N-Nitrosodiclofenac is generally stable and non-reactive under standard conditions of use and storage cleanchemlab.com, it is noted to be incompatible with strong oxidizing agents cleanchemlab.com. Furthermore, this compound can undergo further transformation, such as conversion to 5-nitro-diclofenac (NO2-DCF) polimi.itresearchgate.net.

| Parameter | Value/Description | Source Reference |

| Diclofenac (B195802) Nitrosation Rate (vs. Nitrous Acid) | Second-order | polimi.it |

| Diclofenac Nitrosation Rate (Global) | Third-order | polimi.it |

| Key Reactive Nitrogen Species Involved | NO•, N2O3, ONOO− | researchgate.netcsic.es |

| Stability | Stable and non-reactive under normal conditions | cleanchemlab.com |

| Incompatible Materials | Strong oxidizing agents | cleanchemlab.com |

| Subsequent Transformation Product | 5-nitro-diclofenac (NO2-DCF) | polimi.itresearchgate.net |

Potential for Transnitrosation Reactions

Transnitrosation refers to the chemical process by which a nitroso group (-N=O) is transferred from one molecule to another. N-nitrosamines, as a class, are known to act as nitrosating agents and can participate in transnitrosation reactions sci-hub.se. This capability arises from the inherent reactivity of the N-nitroso functional group. For instance, certain N-nitrosamines can react with secondary amines to form new nitrosamines, a process indicative of transnitrosation sci-hub.se.

While specific experimental data detailing this compound's direct participation in transnitrosation reactions is limited in the reviewed literature, its classification as an N-nitrosamine suggests a potential for such activity. Compounds like S-nitrosothiols, which are related to nitric oxide chemistry, are also known to mediate transnitrosation nih.govijpsonline.com. The potential for this compound to transfer its nitroso group to other nucleophilic species, such as amines or thiols, is therefore a plausible aspect of its reactivity profile.

Interactions with Biological Macromolecules (e.g., Biomolecules)

N-nitrosamines, in general, are recognized for their potential to interact with biological macromolecules, a mechanism often underlying their mutagenic and carcinogenic properties cymitquimica.comnih.govacs.org. A common pathway involves metabolic activation within cells, typically catalyzed by cytochrome P450 enzymes. This process can lead to α-hydroxylation, forming unstable intermediates that subsequently decompose into reactive species, such as diazonium ions nih.govacs.org.

These reactive intermediates are electrophilic and can covalently bind to cellular biomolecules, most notably DNA nih.govacs.org. Such DNA alkylation can lead to mutations, which are a critical step in the initiation of carcinogenesis. Consequently, N-nitrosamines are often associated with significant risks, including mutagenicity and carcinogenicity cymitquimica.com. While specific studies detailing this compound's direct covalent modification of particular biomolecules are not extensively detailed in the provided snippets, its classification as a potent N-nitrosamine implies a similar mechanism of interaction and associated risks.

| Mechanism of Interaction | Description | Potential Outcome | Source Reference |

| Metabolic Activation | α-hydroxylation by cytochrome P450 enzymes | Formation of reactive intermediates (e.g., diazonium ions) | nih.govacs.org |

| Biomolecule Alkylation | Covalent binding of reactive intermediates to DNA | DNA damage, mutations | nih.govacs.org |

| General Risk Profile | Associated with mutagenicity and carcinogenicity | Potential health implications | cymitquimica.com |

| Transnitrosation Potential (General) | Transfer of nitroso group to other nucleophiles | Formation of new nitrosated compounds | sci-hub.se |

Advanced Analytical Methodologies for N Nitrosodiclofenac Characterization

Chromatographic-Mass Spectrometric Techniques

Chromatography combined with mass spectrometry stands as the cornerstone for the analysis of N-nitrosamine impurities in pharmaceutical products. merieuxnutrisciences.com These hybrid techniques offer the high separation efficiency of chromatography and the sensitive, specific detection capabilities of mass spectrometry.

Liquid chromatography-mass spectrometry (LC-MS) is a principal technique for the identification and quantification of N-Nitrosodiclofenac, particularly in pharmaceutical formulations. jptcp.comjptcp.com A selective and sensitive LC-MS method has been developed and validated for determining this compound impurity in Diclofenac (B195802) Sodium Gel. jptcp.comjptcp.com This method demonstrates specificity, accuracy, and precision, making it suitable for quality control purposes. jptcp.comjptcp.com

The chromatographic separation is typically achieved on a reverse-phase C18 column using a gradient elution program. jptcp.comjptcp.com The mobile phase often consists of a buffer system, such as ammonium (B1175870) formate (B1220265) and formic acid in water, mixed with an organic solvent like acetonitrile (B52724). jptcp.comjptcp.com This approach ensures robust separation of this compound from the parent drug and other potential impurities. jptcp.comjptcp.com The method's linearity has been established over a wide concentration range, demonstrating its quantitative accuracy. jptcp.comjptcp.com

Table 1: Example of LC-MS Method Parameters for this compound Analysis. jptcp.comjptcp.com

| Parameter | Details |

| Instrument | Liquid Chromatograph-Mass Spectrometer (e.g., Shimadzu LC-MS 8050) |

| Column | Symmetry C18, 250x4.6mm, 5µ |

| Mobile Phase A | Buffer (Ammonium Formate, Formic Acid) and Acetonitrile (75:25 v/v) |

| Mobile Phase B | 100% Acetonitrile |

| Elution Type | Gradient |

| Run Time | 35 minutes |

| Diluent | Methanol, Water, and Acetic Acid (65:35:0.1 v/v/v) |

| Linearity Range | 0.000048 to 0.010055 µg/mL |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the detection of nitrosamines. chemicea.com While LC-MS is often preferred for less volatile and thermally labile compounds like many nitrosamine (B1359907) drug substance related impurities (NDSRIs), GC-MS can be employed, particularly for more volatile nitrosamines. acs.orgnih.gov Studies on total N-nitrosamines (TONO) in wastewater have sometimes used GC-MS/MS in parallel with other methods, though this approach can present challenges. acs.orgnih.gov Inconsistencies in sample preconcentration protocols and solvent differences between GC-MS and other methods like chemiluminescence can lead to discrepancies in analytical results. acs.orgnih.gov For instance, GC-MS methods may use dichloromethane (B109758) for solid-phase extraction elution, whereas other techniques might use methanol, affecting the recovery of different nitrosamines. acs.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident identification and quantification of this compound, even in complex matrices like wastewater. acs.orgnih.gov Techniques such as LC-HRMS, often utilizing Orbitrap or Time-of-Flight (TOF) technology, are instrumental in both targeted and non-targeted screening for nitrosamine impurities. merieuxnutrisciences.comcphi-online.com

In one analytical framework, LC-HRMS was combined with chemiluminescence to characterize total N-nitrosamines in wastewater treatment plants, where this compound was reported as a present N-nitroso derivative. acs.orgnih.gov The HRMS was operated in full scan mode to acquire high-resolution mass spectra, allowing for the precise identification of compounds based on their exact mass. acs.orgnih.gov This capability is crucial for distinguishing between compounds with very similar nominal masses.

A study investigating drug products subjected to a nitrosation assay procedure (NAP test) used Supercritical Fluid Chromatography (SFC) coupled with HRMS-TOF to screen for nitrosamine formation, successfully identifying this compound. fu-berlin.de

Table 2: Typical Settings for LC-HRMS Analysis of N-Nitrosamines. acs.orgnih.gov

| Parameter | Setting |

| Ionization Mode | Positive/Negative Electrospray Ionization (ESI) |

| Scan Mode | Full Scan |

| Mass Range | 50 - 1000 Da |

| Mass Resolution | 60,000 at m/z 200 |

| Calibration | Internal Mass Calibration (e.g., using Fluoranthene) |

Tandem Mass Spectrometry (MS/MS) is indispensable for the structural confirmation of this compound and for achieving high sensitivity and selectivity in quantitative analysis. merieuxnutrisciences.commerieuxnutrisciences.com This technique involves the selection of a specific precursor ion (the molecular ion of this compound) and its fragmentation to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions (known as Multiple Reaction Monitoring or MRM) significantly reduces background noise and enhances detection limits. fda.gov.tw

LC-MS/MS is a frequently cited method for the determination of various nitrosamines, including specific drug-related nitrosamines like this compound. merieuxnutrisciences.comresearchgate.net In HRMS methods, data-dependent tandem mass spectra (dd-MS2) are often acquired for precursor ions to confirm their identity. acs.orgnih.gov This involves triggering MS/MS scans for the most intense ions detected in a full scan, providing fragmentation data that serves as a structural fingerprint for the compound. acs.orgnih.gov

Chemiluminescence Analysis for Total N-Nitrosamine Quantification

A common method involves the chemical denitrosation of N-nitrosamines using an acidic triiodide solution (HI3–CL). acs.orgnih.gov This reaction cleaves the N-NO bond, liberating nitric oxide (NO). The released NO is then detected via its chemiluminescent reaction with ozone. This technique has been applied in parallel with LC-HRMS to study the composition and fate of TONO in wastewater, where this compound was identified as a contributor. acs.orgnih.gov Another approach utilizes UV photolysis to break the N-NO bond, followed by chemiluminescence detection of the resulting nitric oxide, offering an alternative that avoids chemical reagents. nih.gov

Non-Targeted Screening Approaches for Uncharacterized N-Nitrosamines

Non-targeted screening workflows, enabled by LC-HRMS, are crucial for identifying previously unknown or uncharacterized N-nitrosamines in various samples. acs.orgnih.gov These approaches analyze the full-scan mass spectral data for features that are characteristic of nitrosamines. For instance, researchers can screen for compounds that show an increase in peak intensity after a sample is subjected to controlled nitrosating conditions. fu-berlin.de

In studies of wastewater, non-targeted analysis has led to the detection of numerous mass spectral features corresponding to potential N-nitrosamines beyond the standard target lists. acs.orgnih.gov This has resulted in the identification of previously uncharacterized species. nih.gov Similarly, the Nitrosation Assay Procedure (NAP test), which involves incubating a sample with excess nitrite (B80452) under acidic conditions, can be used to force the formation of nitrosamines from precursor compounds, which are then identified using techniques like SFC-HRMS. fu-berlin.de This allows for a proactive assessment of a drug substance's potential to form a nitrosamine impurity. fu-berlin.de

Methodological Considerations and Validation

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. europa.eu For this compound, this involves a comprehensive evaluation of various performance characteristics to ensure the reliability of the results.

The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures. europa.euich.orgslideshare.net This guideline outlines the necessary validation characteristics and the experimental data required for various types of analytical methods. europa.euich.org For the quantification of this compound, which is an impurity, the key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). ich.orgresearchgate.net

A new, selective, and sensitive liquid chromatography-mass spectrometry (LC-MS) method has been developed and validated for the identification and quantification of this compound in Diclofenac Sodium Gel. jptcp.comjptcp.com The chromatographic separation was achieved on a Symmetry C18 column using a gradient elution with a mobile phase consisting of ammonium formate and formic acid in acetonitrile and water. jptcp.comjptcp.com The method was validated according to ICH Q2(R1) guidelines and demonstrated to be specific, accurate, and precise. jptcp.comjptcp.com

The validation process involves a systematic approach to assess each parameter:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. For this compound, this means demonstrating that the method can distinguish it from diclofenac, other impurities, and excipients. ich.org This is often achieved by spiking the drug product with known amounts of impurities and showing that the assay result for this compound is unaffected. ich.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For this compound, a linear relationship was established over a concentration range of 0.000048 to 0.010055 µg/mL. jptcp.comjptcp.com Typically, a minimum of five concentrations are used to establish linearity. europa.eu

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. For an impurity, the range should typically extend from the reporting level to 120% of the specification limit. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. It should be established across the specified range of the analytical procedure. ich.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (within-laboratory, short-term) and intermediate precision (within-laboratory, different days, analysts, equipment). ich.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with suitable precision and accuracy. ich.org These are critical for trace analysis of impurities like this compound.

The revised ICH Q2(R2) guideline further expands on validation principles, including those for spectroscopic techniques that often involve multivariate statistical analyses. ich.orgstarodub.nl

A significant challenge in the analysis of nitrosamines is the potential for their formation in situ during sample preparation, leading to artificially high results. usp.org This is particularly relevant for this compound, as diclofenac is a secondary amine that can react with nitrosating agents present in the sample or the analytical system. chemicea.com

In one study, the presence of this compound in a topical gel containing diclofenac was investigated. usp.org Out of four samples, one showed significant levels of both NDEA (N-nitrosodiethylamine) and this compound. usp.org Further investigation revealed that this positive sample also contained a high level of nitrite (5 ppm), a known nitrosating agent. usp.org This led to the hypothesis that the detected nitrosamines could be artifacts formed during sample preparation due to the high nitrite content. usp.org The low susceptibility of diclofenac to nitrosation, due to the reduced nucleophilicity of its nitrogen atom, further supports the likelihood of an analytical artifact. usp.org

To mitigate the risk of artifact formation, it is crucial to carefully control the conditions during sample preparation. This may include:

Using purified water and reagents with low nitrite/nitrate (B79036) content.

Controlling the pH of the sample solutions.

Minimizing the sample preparation time and temperature.

Potentially using quenching agents to remove residual nitrosating agents.

Some studies have also noted that this compound can be unstable under the thermal conditions of the electrospray ionization (ESI) source in LC-MS, leading to the loss of the nitroso group. usp.org This instability must be considered when developing and interpreting analytical data.

Accurate quantification of this compound relies on the availability of high-purity reference standards. synzeal.com These standards are used to prepare stock solutions and subsequent dilutions to generate a calibration curve. jptcp.com

A typical procedure for preparing a standard stock solution involves accurately weighing a known amount of this compound reference standard, dissolving it in a suitable solvent like methanol, and diluting it to a precise volume. jptcp.com From this stock solution, a series of working standard solutions of decreasing concentrations are prepared by serial dilution. jptcp.com

A calibration curve is then generated by analyzing these working standards using the validated analytical method (e.g., LC-MS/MS) and plotting the instrument response (e.g., peak area) against the known concentration of this compound. edqm.eugcms.cz The linearity of this curve is a critical validation parameter. For this compound, a linear range has been demonstrated from approximately 0.000048 µg/mL to 0.010055 µg/mL. jptcp.comjptcp.com A nine-point calibration curve is often recommended for the analysis of nitrosamines to ensure accuracy over a wide range of concentrations. gcms.cz

The quality of the reference standard is paramount. Suppliers of this compound reference standards should provide a certificate of analysis (COA) detailing the purity and characterization data, such as H-NMR, mass spectrometry, and HPLC data. chemicea.com

Table 1: Example of Calibration Curve Data for this compound Analysis

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 0.00005 | 5,234 |

| 0.00010 | 10,158 |

| 0.00050 | 51,234 |

| 0.00100 | 102,567 |

| 0.00500 | 510,987 |

| 0.01000 | 1,023,456 |

This table is for illustrative purposes only and does not represent actual experimental data.

Ensuring the stability of this compound in the analytical solutions used for testing is crucial for obtaining accurate and reliable results. Stability studies are performed to determine the time frame during which the analyte remains at a concentration within acceptable limits under specified storage conditions. ich.orgjptcp.com

For this compound, stability studies have been conducted as part of method validation. jptcp.comjptcp.com One study found that the standard solution of this compound is stable for up to 44 hours, while the sample solution of Diclofenac Sodium Gel containing the impurity is stable for 35 minutes. jptcp.comjptcp.com These findings dictate the timeframe within which the analysis must be completed after sample preparation.

Stability studies typically involve:

Preparing standard and sample solutions as per the analytical method.

Storing these solutions under defined conditions (e.g., room temperature, refrigerated).

Analyzing the solutions at various time points (e.g., 0, 6, 12, 24, 48 hours).

Comparing the results to the initial analysis to determine the percentage of degradation.

The acceptance criteria for stability are usually defined in the validation protocol. If significant degradation is observed, it may be necessary to adjust the analytical procedure, such as preparing samples immediately before analysis or using a different diluent.

Computational and Theoretical Investigations of N Nitrosodiclofenac

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for investigating the behavior of chemical systems. These methods allow researchers to explore molecular structures, energies, and dynamic processes that can be difficult to observe experimentally.

Quantum mechanical (QM) calculations are used to solve the electronic Schrödinger equation, providing detailed information about the electronic structure of molecules. northwestern.eduwikipedia.orggatech.edu This information is fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties. idosr.org For N-nitrosamines like N-Nitrosodiclofenac, QM methods are pivotal in predicting their carcinogenic potency and understanding the structure-activity relationships (SARs) that govern their biological effects. chemrxiv.org

Computational platforms such as the Computer-Aided Discovery and REdesign (CADRE) program employ QM to model key SARs. chemrxiv.org These studies can compute reactivity in critical reaction steps, such as hydroxylation, and assess factors like steric hindrance, which influences biological activity. researchgate.net For instance, theoretical calculations have pointed to the reduced nucleophilicity of the secondary amine nitrogen in the parent diclofenac (B195802) molecule, a key factor in its susceptibility to nitrosation. usp.org By comparing electronic structure features between well-studied nitrosamines and novel contaminants like this compound, these methods can provide qualitative guidance and support quantitative hazard assessments. chemrxiv.org

Table 1: Application of Quantum Mechanical Calculations to this compound

| Calculated Property | Relevance to this compound | Computational Approach |

| Electronic Energy | Determines molecular stability and reaction thermodynamics. | Solves the electronic Schrödinger equation using methods like Hartree-Fock or Density Functional Theory (DFT). northwestern.eduidosr.org |

| Molecular Orbitals | Indicates regions of high electron density, predicting sites of reactivity. | Calculated as part of the electronic structure solution. |

| Steric Hindrance | Affects the accessibility of the nitroso group and alpha-carbons to enzymes. researchgate.net | Derived from the optimized 3D molecular structure. |

| Reactivity Indices | Predicts susceptibility to metabolic activation (e.g., hydroxylation). researchgate.net | Computed from electronic structure data to model reaction pathways. |

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov For reactive systems, specialized "reactive" force fields, such as ReaxFF, are employed. scielo.br These force fields are often derived from QM calculations and can model the formation and breaking of chemical bonds, allowing for the simulation of chemical reactions. scielo.brmdpi.com

While specific reactive MD simulations for this compound are not widely documented, the methodology is applicable. Such simulations could be used to model:

The thermal decomposition of this compound, identifying initial bond-breaking events and subsequent product formation. scielo.br

The interaction of this compound with biological macromolecules to understand the initial steps of its mechanism of toxicity.

The dynamics of its formation from diclofenac and a nitrosating agent in an aqueous environment.

Non-reactive MD simulations are also valuable for examining larger-scale system dynamics, such as the interaction of this compound with cell membranes or proteins, which can be influenced by nitro-oxidative stress. nih.gov

Statistical mechanics provides the bridge between the microscopic properties of molecules (from QM and MD) and the macroscopic properties of the bulk system (e.g., thermodynamic properties, reaction rates). In the context of this compound, statistical mechanics principles are integral to the development of predictive models for its behavior.

For example, when modeling the biodegradation of diclofenac and the formation of this compound, researchers employ statistical methods like Bayesian modeling frameworks. polimi.itnih.gov These frameworks use techniques such as Acceptance-Rejection Sampling to calibrate model parameters against experimental data and to quantify the associated uncertainties. polimi.itnih.govresearchgate.net This approach allows for a probabilistic assessment of the fate of this compound in the environment, which is crucial for accurate risk assessment.

Theoretical Studies of Reaction Mechanisms

Theoretical studies are essential for elucidating the complex reaction pathways involved in the formation and degradation of this compound. The mechanisms can vary significantly depending on the environmental conditions.

The formation of this compound from diclofenac is believed to occur through the reaction of the secondary amine with a nitrosating agent. One proposed pathway involves codenitrification processes under anoxic conditions, where nitrate (B79036) removal leads to the formation of nitrous oxide and subsequently nitrogen trioxide, which acts as a nitrosating agent for the diclofenac amine. researchgate.net Another potential route involves the conversion of nitrite (B80452) to nitrous acid (HONO), which can also lead to nitrosation. researchgate.net

The degradation of this compound is also a subject of theoretical investigation. It is often considered an unstable intermediate that can transform into other products. polimi.it One significant transformation is its evolution to Nitro-Diclofenac (NO2-DCF). polimi.itresearchgate.net While one study suggested this occurs via a Fisher-Hepp type rearrangement waterjpi.eu, another reported that in vitro experiments could not account for NO2-DCF formation through this specific mechanism researchgate.net, indicating that alternative or more complex pathways may be involved.

Theoretical studies on analogous nitroso compounds have utilized methods like UB3LYP and CASPT2 to map potential energy surfaces. rsc.org These studies often reveal stepwise reaction paths involving polarized diradical intermediates. rsc.org Applying such methodologies to this compound could clarify its transformation mechanisms, including the precise pathway from this compound to Nitro-Diclofenac.

Development of Biodegradation Modeling Frameworks

Given the environmental persistence of diclofenac and its transformation products, significant effort has been directed toward developing modeling frameworks to predict their fate. nih.govresearchgate.net These models provide a conceptual and mathematical structure to interpret the complex, multi-step biotransformation processes observed in environments like groundwater. upc.edu

A key feature of these models is the conceptualization of the biodegradation pathway into distinct phases. polimi.it

Phase I: The abiotic degradation of diclofenac to form this compound. polimi.it

Phase II: The evolution of this compound into subsequent products like Nitro-Diclofenac. polimi.it

These frameworks aim to capture observed phenomena such as the reversible nature of the biotransformation pathway under biotic and denitrifying conditions. polimi.itnih.gov By integrating geochemical processes and microbial activity, these models serve as critical tools for assessing the environmental risk posed by diclofenac and this compound. hzdr.de

A major challenge in modeling environmental processes is the inherent uncertainty in system parameters and the frequent scarcity of observational data. upc.edu To address this, modern biodegradation models for diclofenac and this compound are embedded within a stochastic context. polimi.itnih.govresearchgate.net

This approach enables the quantification of predictive uncertainty, providing not just a single predicted outcome but a range of possible outcomes with associated probabilities. nih.gov Bayesian calibration techniques are central to this process, allowing for the integration of experimental data to refine model parameters and their probability distributions. polimi.it This results in a more robust and realistic assessment of contaminant fate. Studies have shown that the kinetics of the initial nitrosation of diclofenac is a dominant factor contributing to the variability and uncertainty in the model outputs. upc.edu Ultimately, quantifying uncertainty is essential for developing credible environmental risk assessment tools and for designing effective experimental campaigns. researchgate.net

Bayesian Modeling for Parameter Calibration

In the computational and theoretical investigation of this compound, Bayesian modeling emerges as a powerful statistical framework for parameter calibration. This approach is particularly valuable for complex chemical and biological process models, where numerous parameters derived from diverse sources contribute to uncertainty. wur.nl Bayesian calibration moves beyond deterministic methods by quantifying the uncertainty associated with model parameters, thereby providing a more realistic and probabilistic understanding of the system's behavior. polimi.itpurdue.edu

The core of Bayesian calibration is Bayes' Theorem, which iteratively updates the probability distribution of model parameters as new evidence (experimental data) becomes available. purdue.edu This process integrates prior knowledge about the parameters with the likelihood of observing the data given a particular set of parameters. towardsdatascience.com The outcome is a "posterior distribution" for each parameter, which represents the updated state of knowledge and encapsulates the uncertainty. purdue.edu This method prevents the "overfitting" of models to noise in the data and allows for the quantification of confidence levels in the model's predictions. purdue.edu

A key application of this methodology is in modeling the kinetics of N-nitrosamine formation and degradation. The rate of nitrosation is influenced by multiple factors, including the system's pH and the concentrations of the amine precursor and the nitrosating agent. efpia.eu Kinetic models are often used to predict the amount of nitrosamine (B1359907) that could form under various conditions. efpia.euthieme-connect.com Bayesian methods can be employed to calibrate the parameters within these kinetic models, such as reaction rate constants, by comparing model predictions against experimental observations.

One notable study applied a Bayesian modeling framework to interpret the biodegradation of Diclofenac in groundwater, a pathway that includes this compound as an unstable intermediate. polimi.it The researchers developed a mathematical model that captured the reversible biotransformation of Diclofenac. polimi.it This model was then calibrated within a Bayesian context using an Acceptance-Rejection Sampling approach, a class of Monte Carlo methods used to sample from a posterior distribution. polimi.it This calibration allowed for the quantification of uncertainty associated not only with the model parameters but also with the predicted concentrations of Diclofenac and its transformation products. polimi.it

The conceptual model for this biotransformation process, which would form the basis for Bayesian parameter calibration, can be outlined as follows:

| Phase | Reaction/Process | Description |

| Phase I | Reversible Biotransformation of Diclofenac | Diclofenac undergoes a reversible biotransformation under biotic and denitrifying environmental conditions. polimi.it |

| Phase II | Formation of this compound | The product from Phase I evolves into this compound (NODcf). This compound is considered an unstable intermediate that evolves rapidly under appropriate reducing conditions. polimi.it |

| Phase II | Evolution to 5-C-Nitro-Diclofenac | This compound subsequently transforms into a structural isomer of 5-C-Nitro-Diclofenac (NO2Dcf), which then converts to the main isomer. polimi.it |

This table illustrates the conceptual biodegradation pathway of Diclofenac involving this compound, as described in scientific literature. polimi.it

The parameters within such a model are the primary targets for Bayesian calibration. While specific calibrated values are dependent on the experimental dataset, the types of parameters involved can be summarized.

| Parameter Type | Examples | Relevance to this compound Model |

| Kinetic Rate Constants | kformation, kdegradation | Govern the speed of the formation of this compound from its precursor and its subsequent transformation into other compounds. polimi.itnih.gov |

| Concentration Parameters | Initial [Diclofenac], Initial [Nitrite] | Define the starting conditions of the reactants, which significantly influence the amount of this compound formed. efpia.eu |

| Environmental Factors | pH, Temperature | Affect the reaction kinetics; nitrosation is often more rapid under acidic conditions. efpia.euacs.org |

| Microbial Activity Parameters | Biomass concentration, metabolic rates | In biodegradation models, these parameters control the rate of microbially-mediated reactions, including the formation of this compound. polimi.itresearchgate.net |

This table outlines the typical parameters that would be calibrated using a Bayesian framework in a model of this compound formation and degradation.

By calibrating these parameters using Bayesian inference, researchers can develop models that not only predict the likely concentration of this compound over time but also provide a clear measure of the confidence in those predictions. This probabilistic approach is a significant advancement over deterministic models, offering a more robust tool for assessing the behavior of this compound in various systems. wur.nlpurdue.edu

In Vitro Genotoxicity Mechanisms of N Nitrosodiclofenac

Cellular and Molecular Targets of N-Nitrosodiclofenac Genotoxicity

The genotoxic potential of chemical compounds often stems from their ability to interact with cellular macromolecules, primarily DNA, leading to various forms of damage. For N-nitrosocompounds, the nitroso group (-N=O) is central to their reactivity and potential genotoxicity.

Interaction with DNA and Potential for DNA Damage (e.g., Single-Strand Breaks)

Aromatic nitroso compounds, in general, have been shown to induce DNA single-strand breaks (SSBs) in the presence of thiol compounds, a process believed to involve the generation of free radicals nih.gov. Studies on other N-nitrosamines, such as N-nitrosodiethylamine (NDEA), have demonstrated DNA damage, including SSBs, in in vitro assays using rat lung and kidney cells nih.govnih.gov. These breaks can arise from direct chemical interaction or through the action of cellular repair enzymes researchgate.net.

However, this compound possesses a specific structural characteristic: it lacks α-hydrogens on the carbons adjacent to the nitroso group usp.orgefpia.eu. This structural feature is significant because many potent genotoxic N-nitrosamines exert their effects through metabolic activation pathways that involve α-hydroxylation, leading to the formation of unstable alkyldiazohydroxides and subsequently alkylating diazonium ions or carbonium ions. These reactive species can covalently bind to DNA, causing mutations and other genetic damage efpia.eu. The absence of α-hydrogens in this compound suggests it may not readily undergo this specific metabolic activation pathway associated with potent nitrosamine (B1359907) carcinogenicity usp.orgefpia.eu. Consequently, this compound has been reported as negative in the Enhanced Ames Test (EAT) researchgate.net, an assay designed to detect mutagenicity. While this indicates a lack of mutagenic activity in that specific test system, direct evidence for this compound causing DNA single-strand breaks in vitro through other mechanisms, such as radical formation as seen with other aromatic nitroso compounds nih.gov, requires specific investigation.

Role of the Nitroso Group in Genotoxic Activity

The nitroso group (-N=O) is the key functional moiety responsible for the genotoxic activity of N-nitrosocompounds. While the primary mechanism for many potent nitrosamines involves DNA alkylation after metabolic activation efpia.eu, other pathways exist. For instance, some N-nitrosocompounds can exert genotoxicity through transnitrosation, where the nitroso group is transferred to nucleophilic sites on DNA bases, potentially leading to mutations nih.gov. Aromatic nitroso compounds can also generate free radicals, which may contribute to DNA damage, including single-strand breaks, particularly in the presence of thiols nih.gov. The specific role of the nitroso group in this compound's genotoxicity, especially considering its structural limitations for classical alkylation, likely involves these alternative mechanisms or may be minimal if it is not metabolically activated to reactive species.

Metabolic Activation Pathways in In Vitro Systems

Many xenobiotics, including N-nitrosamines, require metabolic activation within the body to become genotoxic. In vitro systems, particularly those incorporating liver fractions, are crucial for studying these processes.

Importance of S9 Fraction in Assays

The S9 fraction, derived from liver homogenates and containing both microsomal and cytosolic enzymes, is a critical component in many in vitro genotoxicity assays, such as the Ames test and the micronucleus assay iphasebiosci.comwikipedia.org. Its primary role is to mimic the metabolic capacity of the liver, enabling the activation of pro-mutagens or pro-carcinogens into reactive intermediates that can interact with DNA iphasebiosci.comwikipedia.org. Without metabolic activation, many compounds that are genotoxic in vivo would yield false-negative results in in vitro assays. The S9 fraction provides essential enzymes, including Cytochrome P450 (CYP) enzymes, necessary for these biotransformations iphasebiosci.comwikipedia.org.

Involvement of Cytochrome P450 Enzymes

Cytochrome P450 (CYP450) enzymes are a superfamily of monooxygenases predominantly found in the liver, playing a central role in Phase I metabolism of xenobiotics and endogenous compounds mdpi.commdpi.com. For N-nitrosamines, specific CYP isoforms are known to catalyze metabolic activation. For example, CYP2E1 and CYP2A6 have been identified as major catalysts for the metabolic activation of various N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes nih.govnih.gov. These enzymes can convert nitrosamines into reactive metabolites capable of inducing DNA damage nih.govnih.govnih.gov.

While specific studies detailing the precise CYP isoforms involved in the metabolic activation of this compound are not extensively documented in the provided search results, the general understanding of nitrosamine metabolism suggests that if this compound were to be activated, it would likely involve CYP enzymes. However, as noted earlier, its structural feature (lack of α-hydrogens) may preclude the formation of the potent DNA-alkylating species typically generated by other nitrosamines via CYP-mediated pathways usp.orgefpia.eu. Research is ongoing to develop in vitro test systems using cell lines engineered to express specific human CYP450 enzymes to better assess the genotoxicity of compounds requiring metabolic activation, including nitrosamines dgra.de.

Application of In Vitro Genotoxicity Assays

A battery of in vitro genotoxicity assays is standard practice in preclinical drug development to assess a compound's potential to damage genetic material nih.govwuxiapptec.comscitovation.com. These assays provide early screening for mutagenicity and clastogenicity, helping to identify potential risks before progressing to in vivo studies wuxiapptec.com.

Key in vitro assays include:

Bacterial Reverse Mutation Assay (Ames Test): Detects gene mutations in bacteria, often requiring metabolic activation by S9 fraction iphasebiosci.comwuxiapptec.com. This compound was found to be negative in the Ames test (specifically, the EAT variant) researchgate.net.

In Vitro Mammalian Cell Gene Mutation Assays (e.g., Mouse Lymphoma Assay, TK6 assay): Detect gene mutations in mammalian cells wuxiapptec.com.

In Vitro Mammalian Chromosomal Aberration Test: Identifies structural chromosomal aberrations wuxiapptec.com.

In Vitro Micronucleus Assay: Detects both structural and numerical chromosomal aberrations wuxiapptec.com.

Comet Assay: Detects DNA strand breaks and other DNA damage in individual cells nih.govnih.govnih.gov.

The application of these assays to this compound is crucial for a comprehensive safety assessment. While the Ames test result was negative researchgate.net, further testing using other assays, potentially including those that can detect DNA strand breaks or chromosomal damage, would be necessary to fully characterize its genotoxic profile. The lack of α-hydrogens suggests that if genotoxicity were observed, it might be through mechanisms other than classical DNA alkylation, possibly involving oxidative stress or radical formation nih.gov.

Bacterial Reverse Mutation Test (Ames Test)

The Bacterial Reverse Mutation Test, commonly known as the Ames test, is a widely used screening assay for detecting point mutations (base substitutions and frameshift mutations) in bacteria, typically strains of Salmonella typhimurium and Escherichia coli. These bacteria are engineered to require specific amino acids for growth. A chemical is considered mutagenic if it causes reverse mutations that restore the bacteria's ability to synthesize these essential amino acids, allowing them to grow on a minimal medium fda.govlhasalimited.orgenamine.net. The test is often performed with and without metabolic activation (e.g., using S9 liver fraction) to account for potential mutagenicity arising from metabolic conversion of the parent compound into reactive species enamine.net.

Findings for this compound: Studies evaluating this compound have consistently reported negative results in the Ames test. Specifically, this compound has been classified as a category 5 compound, indicating a negative mutagenicity profile in this assay researchgate.net. Further analyses of nitrosamine drug substance-related impurities (NDSRIs) also listed this compound among those that tested negative in the Ames test usp.org.

Data Table: Bacterial Reverse Mutation Test (Ames Test) Results for this compound

| Test Name | Organism/Strain | Metabolic Activation | Result | Reference(s) |

| Bacterial Reverse Mutation Test | Salmonella typhimurium / E. coli strains | With and Without S9 | Negative | researchgate.net, usp.org |

Mammalian Cell Gene Mutation Assays

Mammalian cell gene mutation assays, such as the Mouse Lymphoma Assay (MLA) using L5178Y cells or assays employing the TK6 cell line, are designed to detect gene mutations in mammalian cells. These assays typically target specific gene loci, like the thymidine (B127349) kinase (tk) gene, to identify forward mutations. The tk gene is essential for DNA synthesis, and resistance to the thymidine analogue trifluorothymidine (TFT) is used as a selectable marker for cells that have acquired mutations in this gene fao.orgepa.govnucro-technics.com. These tests are critical for assessing a compound's potential to cause heritable genetic changes.

Findings for this compound: While the Ames test results for this compound are negative researchgate.netusp.org, specific data regarding its performance in mammalian cell gene mutation assays (e.g., MLA or TK6 cell assays) were not detailed in the provided search snippets. However, research on other nitrosamine drug substance-related impurities (NDSRIs) has shown that some compounds positive in the Ames test also induced mutations in TK6 cells nih.gov. Given the negative Ames test result for this compound, further investigation in mammalian gene mutation assays would be necessary to fully characterize its genotoxic profile in this regard, but specific findings for this compound were not available in the queried literature.

DNA Strand Breakage Assays

DNA strand breakage assays, most notably the Comet Assay (also known as single-cell gel electrophoresis), are employed to detect DNA damage in individual cells. This technique visualizes DNA fragmentation as "comets" with a head (intact DNA) and a tail (fragmented DNA) that migrates during electrophoresis. The extent of DNA damage is quantified by measuring parameters such as the percentage of DNA in the tail or the tail length nih.govoecd-ilibrary.orgoecd.orgmdpi.com. Assays like the CometChip, often performed in metabolically competent cell lines such as HepaRG cells, can evaluate DNA damage induced by chemicals, potentially reflecting in vivo responses fda.govnih.govresearchgate.netnih.govaltex.org.

Findings for this compound: Specific findings from DNA strand breakage assays, such as the Comet Assay, for this compound were not detailed in the consulted literature. Research has utilized the CometChip assay with HepaRG cells to assess other nitrosamines, demonstrating that some nitrosamines can induce DNA damage in these models fda.govnih.govresearchgate.net. However, this compound's specific results in these assays were not reported in the provided snippets.

Compound List:

this compound

Environmental Occurrence and Distribution Studies of N Nitrosodiclofenac

Detection in Surface and Ground Waters

N-nitrosamines, as a class, have been ubiquitously detected in surface and ground waters researchgate.net. While specific widespread monitoring data for N-nitrosodiclofenac in surface waters is limited in the reviewed literature, its parent compound, diclofenac (B195802), is frequently detected in these environments globally helcom.finih.govnih.gov. Studies have investigated the transformation of this compound in aquatic systems, noting its potential to spontaneously transform into other compounds, such as 4-nitrodiclofenac, under certain conditions waterjpi.eu.

A notable finding regarding this compound in groundwater comes from a study in the Katari watershed, Bolivia, where it was detected in groundwater samples at concentration levels ranging from 6 to 68 ng/L researchgate.net. This indicates its potential to reach and persist in groundwater systems, likely influenced by factors such as wastewater discharge and soil infiltration.

| Environmental Compartment | Detected Compound | Concentration Range | Reference |

| Groundwater | This compound | 6–68 ng/L | researchgate.net |

Occurrence in Soil Environments

N-nitrosamines generally occur in soil environments researchgate.net. Investigations into the fate of diclofenac in soil have revealed microbial-mediated nitrosation pathways, leading to the formation of this compound under anoxic conditions, potentially involving codenitrification processes and fungal activities researchgate.net. While these studies highlight the potential for this compound formation in soil, direct quantitative measurements of its occurrence in soil matrices were not detailed in the reviewed literature.

Levels in Wastewater Treatment Plant Effluents and Influents

This compound has been detected in samples from wastewater treatment plants, particularly those utilizing activated sludge systems acs.orgnih.gov. While specific quantitative data for this compound in WWTP influents and effluents are not extensively detailed in the provided search results, studies on total N-nitrosamines (TONO) show that concentrations in effluents can sometimes be higher than in influents, suggesting that some WWTPs may contribute to or generate N-nitrosamines acs.orgnih.gov.

For context, the parent compound, diclofenac, is frequently detected in WWTP influents and effluents. Reported influent concentrations for diclofenac have ranged from 408 ng/L (average summer) to 530 ng/L (average winter), with effluent concentrations varying from 355 ng/L (average summer) to 440-630 ng/L (winter) helcom.fi. Other studies report diclofenac in WWTP influents at 500–7500 ngL−1 and effluents at 200–1400 ngL−1 csic.es. These figures for diclofenac highlight the significant load of the parent compound entering and passing through treatment processes, which can subsequently lead to the formation of transformation products like this compound.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.